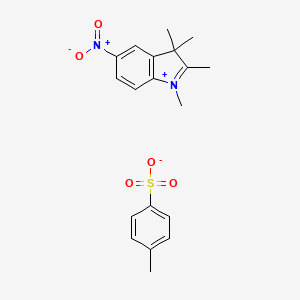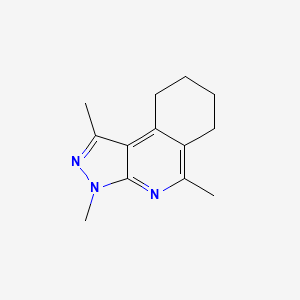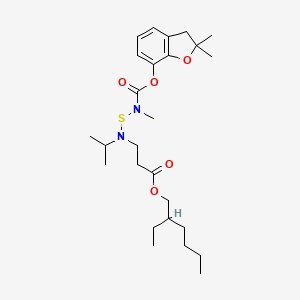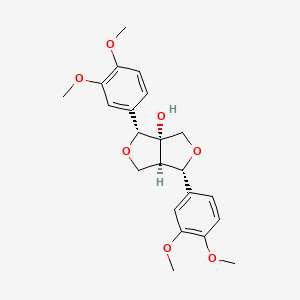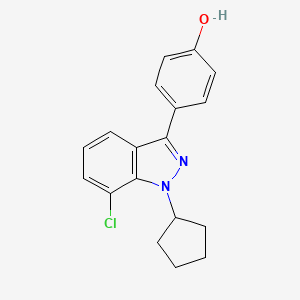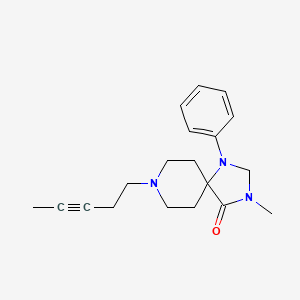
1-Ethyl 4-((((carboxymethyl)thio)-3-pyridinylmethyl)amino)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Ethyl 4-((((carboxymethyl)thio)-3-pyridinylmethyl)amino)benzoate is an organic compound with a complex structure that includes a benzoate ester, a pyridine ring, and a thioether linkage
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Ethyl 4-((((carboxymethyl)thio)-3-pyridinylmethyl)amino)benzoate typically involves multi-step organic reactions. One common route includes the following steps:
Formation of the benzoate ester: This can be achieved by esterification of 4-aminobenzoic acid with ethanol in the presence of a strong acid catalyst like sulfuric acid.
Thioether formation: The carboxymethyl group can be introduced via a nucleophilic substitution reaction using a suitable thiol reagent.
Pyridine ring attachment: The pyridine ring can be introduced through a coupling reaction, such as the Suzuki-Miyaura coupling, which involves the reaction of a boronic acid derivative of pyridine with a halogenated benzoate ester.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions
1-Ethyl 4-((((carboxymethyl)thio)-3-pyridinylmethyl)amino)benzoate can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group (if present) can be reduced to an amine using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The ester group can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Palladium on carbon (Pd/C), hydrogen gas.
Substitution: Amines, alcohols, strong bases like sodium hydride (NaH).
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Amides, esters.
Applications De Recherche Scientifique
1-Ethyl 4-((((carboxymethyl)thio)-3-pyridinylmethyl)amino)benzoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Potential use as a probe in biochemical assays due to its unique structural features.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mécanisme D'action
The mechanism of action of 1-Ethyl 4-((((carboxymethyl)thio)-3-pyridinylmethyl)amino)benzoate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The thioether and pyridine moieties can participate in binding interactions with metal ions or other biomolecules, influencing the compound’s biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Ethyl 4-(((methylthio)-3-pyridinylmethyl)amino)benzoate: Similar structure but with a methylthio group instead of a carboxymethylthio group.
1-Ethyl 4-(((carboxymethyl)thio)-2-pyridinylmethyl)amino)benzoate: Similar structure but with the pyridine ring attached at a different position.
Uniqueness
1-Ethyl 4-((((carboxymethyl)thio)-3-pyridinylmethyl)amino)benzoate is unique due to the presence of both a carboxymethylthio group and a pyridine ring, which confer specific chemical reactivity and potential biological activity. This combination of functional groups is not commonly found in other compounds, making it a valuable molecule for research and development.
Propriétés
Numéro CAS |
160092-87-5 |
|---|---|
Formule moléculaire |
C17H18N2O4S |
Poids moléculaire |
346.4 g/mol |
Nom IUPAC |
2-[(4-ethoxycarbonylanilino)-pyridin-3-ylmethyl]sulfanylacetic acid |
InChI |
InChI=1S/C17H18N2O4S/c1-2-23-17(22)12-5-7-14(8-6-12)19-16(24-11-15(20)21)13-4-3-9-18-10-13/h3-10,16,19H,2,11H2,1H3,(H,20,21) |
Clé InChI |
WFZHTYQHCRRXHJ-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=CC=C(C=C1)NC(C2=CN=CC=C2)SCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


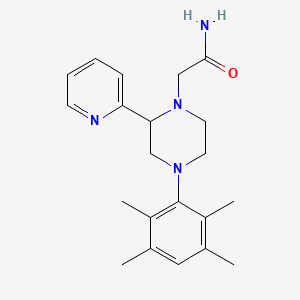
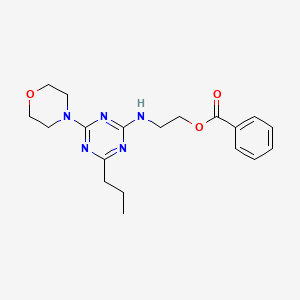
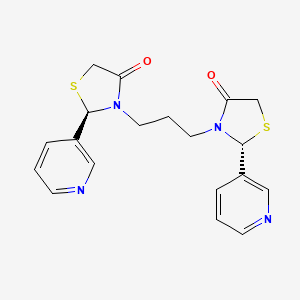


![8-(4-bromophenyl)-5,11-dioxa-2-azatricyclo[7.3.0.03,7]dodeca-1(9),3(7)-diene-6,10-dione](/img/structure/B12732583.png)


